REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[C:14](Cl)(Cl)=[O:15]>C1(C)C=CC=CC=1>[N:1]([C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)=[C:14]=[O:15]
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Name
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|
Quantity
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50 mg
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Type
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reactant
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Smiles
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NC1=CC=C2C(=CC(OC2=C1)=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 15 hrs under argon during which time a white solid
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
precipitated out of solution
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the excess phosgene was removed
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Type
|
CUSTOM
|
Details
|
by bubbling argon gas through from the solution for 10 minutes
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Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated
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Name
|
|
Type
|
product
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Smiles
|
N(=C=O)C1=CC=C2C(=CC(OC2=C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |